molecular formula C17H17NO2 B3364832 (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1187927-66-7

(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B3364832
CAS RN: 1187927-66-7
M. Wt: 267.32 g/mol
InChI Key: XAUPAEYPYJHZCK-INIZCTEOSA-N
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Description

“(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as tetrahydroisoquinolines, which are polycyclic compounds containing a isoquinoline moiety (a benzene ring fused to a pyridine ring) to which four hydrogen atoms are added . The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, referring to its specific stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a tetrahydroisoquinoline ring, a benzyl group (a benzene ring attached to a CH2 group), and a carboxylic acid group (COOH) . The exact arrangement of these groups in the molecule would depend on the specific synthesis process .


Chemical Reactions Analysis

Tetrahydroisoquinolines, in general, can undergo a variety of chemical reactions, including oxidation, reduction, and various substitutions . The carboxylic acid group can participate in reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, carboxylic acids are polar, can form hydrogen bonds, and are usually soluble in water . Tetrahydroisoquinolines, on the other hand, are typically more hydrophobic .

Future Directions

The study of tetrahydroisoquinoline derivatives is a vibrant field due to their potential biological activity. Future research could involve synthesizing this specific compound and studying its properties and potential uses .

properties

IUPAC Name

(3S)-2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUPAEYPYJHZCK-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153475
Record name (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187927-66-7
Record name (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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